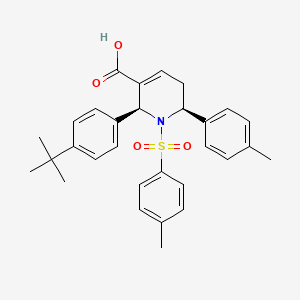

(2S,6S)-6-(4-tert-ブチルフェニル)-2-(4-メチルフェニル)-1-(4-メチルフェニル)スルホニル-3,6-ジヒドロ-2H-ピリジン-5-カルボン酸

説明

Lipoprotein-associated phospholipase A2, also known as platelet activating factor acetylhydrolase (PAF-AH) or phospholipase A2 group 7, hydrolyzes glycerophospholipids to produce lyso-PAF/lyso-phosphatidylcholine and short and/or oxidized fatty acids, many of which have pro-inflammatory or pro-oxidative activities. PAF-AH1b2 and 1b3 form a complex with 1b1 to regulate brain development, spermatogenesis, and cancer pathogenesis. P11 is an inhibitor of PAF-AH1b2- and 1b3-mediated hydrolysis of PAF to lyso-PAF (IC50s = 37 and 880 nM, respectively) without significant effect on other brain serine hydrolases. At 10 µM, it has been shown to impair Neuro2a and PC3 tumor cell survival.

PAFAH1b2 is a selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3. It acts by impairing cancer cell survival.

科学的研究の応用

ウェスタンブロット分析

PAFAH1B2抗体は、ウェスタンブロットアプリケーションで使用され、さまざまなサンプル中のPAFAH1B2タンパク質の存在を検出します。 この技術は、さまざまな疾患状態、特にPAFAH1B2が役割を果たす可能性のある神経疾患におけるタンパク質発現レベルを理解するために不可欠です {svg_1}.

酵素結合免疫吸着検定(ELISA)

ELISAでは、PAFAH1B2に対する抗体が使用され、生物学的サンプル中のタンパク質を定量化します。 このアプリケーションは、診断目的とPAFAH1B2関連経路を標的とする治療的介入の効果を監視するために重要です {svg_2}.

免疫細胞化学

PAFAH1B2抗体は、細胞内のこのタンパク質の可視化を促進し、研究者はその局在と分布を研究することができます。 これは、細胞生物学および病理学研究、特にタンパク質の細胞内位置を理解することでその機能に関する洞察を得ることができる場合に特に役立ちます {svg_3}.

免疫組織化学

PAFAH1B2抗体を免疫組織化学で使用すると、組織セクションでこのタンパク質を検出できます。 このアプリケーションは、特に神経変性疾患の文脈において、タンパク質の組織アーキテクチャと病理における役割を研究するために不可欠です {svg_4}.

免疫沈降

PAFAH1B2は、免疫沈降を使用して、複雑な混合物から分離できます。 この方法は、タンパク質間相互作用を研究し、PAFAH1B2を含む潜在的な調節機構を特定するために不可欠です {svg_5}.

アルツハイマー病研究

研究によると、PAFAH1B2の損失は、アルツハイマー病に関連するペプチドであるアミロイドβの生成を減少させることが示されています。 これは、PAFAH1B2が、アミロイドβレベルを低下させ、アルツハイマー病の進行を軽減する可能性のある治療戦略の新しい標的となり得ることを示唆しています {svg_6}.

血小板活性化因子(PAF)不活性化

PAFAH1B2は、炎症反応に関与するリン脂質であるPAFの不活性化に役割を果たします。 PAFの加水分解を触媒することで、PAFAH1B2は炎症過程を調節するのに役立ち、これは喘息やアテローム性動脈硬化症などの病状に影響を与えます {svg_7}.

創薬

生物活性脂質の調節におけるPAFAH1B2のユニークな酵素活性は、創薬の機会を提供します。 PAFAH1B2の活性を影響を与えることができる化合物は、脂質シグナル伝達が阻害されている病気の潜在的な治療法として役立ちます {svg_8}.

作用機序

Target of Action

PAFAH1B2, also known as Platelet Activating Factor Acetylhydrolase 1b Catalytic Subunit 2, is a protein coding gene . The primary target of PAFAH1B2 is the platelet-activating factor (PAF), a potent lipid mediator involved in various biological processes .

Biochemical Pathways

PAFAH1B2 is involved in the innate immune system and vesicle-mediated transport pathways . By inactivating PAF into acetate and LYSO-PAF, it plays a crucial role in the regulation of these pathways .

Pharmacokinetics

It is known that pafah1b2 is expressed in most tissues at variable levels, suggesting a wide distribution throughout the body .

Result of Action

The action of PAFAH1B2 results in the inactivation of PAF, a potent lipid mediator involved in various biological processes . This can have significant effects at the molecular and cellular levels, potentially influencing a range of physiological and pathological processes.

Action Environment

The action of PAFAH1B2 can be influenced by various environmental factors. For instance, its expression levels can vary across different tissues . .

生化学分析

Biochemical Properties

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is a catalytic subunit of the PAFAH enzyme complex. It interacts with other subunits, such as alpha and gamma, to form a heterotetrameric enzyme. This enzyme modulates the action of platelet-activating factor by hydrolyzing the acetyl group at the sn-2 position, converting PAF into acetate and lyso-PAF . The compound’s activity and substrate specificity are influenced by its subunit composition, which affects its interaction with other biomolecules .

Cellular Effects

The effects of (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of platelet-activating factor. This modulation can impact inflammatory responses, cell proliferation, and apoptosis . The compound’s role in hydrolyzing PAF helps regulate these cellular processes, ensuring proper cellular function and homeostasis .

Molecular Mechanism

At the molecular level, (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid exerts its effects by binding to the sn-2 position of platelet-activating factor and hydrolyzing the acetyl group. This enzymatic activity results in the formation of acetate and lyso-PAF, which are less biologically active than PAF . The compound’s interaction with other subunits of the PAFAH enzyme complex is crucial for its catalytic function and substrate specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively modulates platelet-activating factor levels and exerts anti-inflammatory effects . At high doses, the compound may cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is involved in metabolic pathways related to the inactivation of platelet-activating factor. The compound interacts with enzymes such as PAFAH to hydrolyze the acetyl group at the sn-2 position of PAF, converting it into acetate and lyso-PAF . This enzymatic activity affects metabolic flux and metabolite levels, contributing to the regulation of inflammatory responses and other cellular processes .

Transport and Distribution

Within cells and tissues, (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach target sites to exert its effects .

Subcellular Localization

The subcellular localization of (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is primarily in the cytosol, where it interacts with other subunits of the PAFAH enzyme complex . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its substrates and other interacting biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its enzymatic activity and biological effects .

生物活性

The compound (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article will explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of a pyridine ring, sulfonyl group, and various aromatic substituents that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzymatic Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which may play a role in its therapeutic effects.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways or pain signaling.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections by disrupting folate synthesis.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- Antimicrobial Activity : Preliminary data suggest that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : In vitro studies have indicated that it may reduce pro-inflammatory cytokine production.

- Analgesic Properties : Animal models have shown potential analgesic effects, suggesting it could be beneficial in pain management.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega demonstrated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. This study suggests that structural modifications can enhance antimicrobial potency while minimizing toxicity to human cells .

Case Study 2: Anti-inflammatory Mechanism

Research examining the anti-inflammatory properties found that treatment with the compound led to a dose-dependent decrease in pro-inflammatory cytokines IL-6 and TNF-alpha in cultured macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways .

Case Study 3: Pain Management

In a controlled animal study, administration of the compound resulted in a significant reduction in pain behaviors compared to control groups. The analgesic effect was comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) used clinically .

特性

IUPAC Name |

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO4S/c1-20-6-10-22(11-7-20)27-19-18-26(29(32)33)28(23-12-14-24(15-13-23)30(3,4)5)31(27)36(34,35)25-16-8-21(2)9-17-25/h6-18,27-28H,19H2,1-5H3,(H,32,33)/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBDPRSHRVANQQ-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC=C(C(N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CC=C([C@@H](N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。